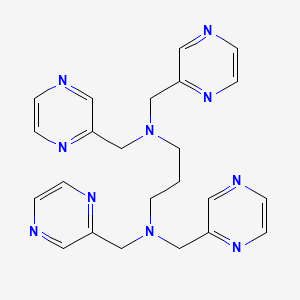

N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine

Description

Properties

IUPAC Name |

N,N,N',N'-tetrakis(pyrazin-2-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N10/c1(10-32(16-20-12-24-2-6-28-20)17-21-13-25-3-7-29-21)11-33(18-22-14-26-4-8-30-22)19-23-15-27-5-9-31-23/h2-9,12-15H,1,10-11,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIXKYDMJXOJRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CN(CCCN(CC2=NC=CN=C2)CC3=NC=CN=C3)CC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60786272 | |

| Record name | N~1~,N~1~,N~3~,N~3~-Tetrakis[(pyrazin-2-yl)methyl]propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60786272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493045-87-7 | |

| Record name | N~1~,N~1~,N~3~,N~3~-Tetrakis[(pyrazin-2-yl)methyl]propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60786272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with pyrazin-2-ylmethyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrogen halide byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC) to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazin-2-ylmethyl groups can participate in nucleophilic substitution reactions with suitable electrophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amine derivatives. Substitution reactions may result in the formation of new alkyl or acyl derivatives .

Scientific Research Applications

Medicinal Chemistry

N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its pyrazine moieties may enhance interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study explored the anticancer properties of pyrazine derivatives, including this compound, demonstrating that modifications on the pyrazine ring can significantly affect cytotoxicity against various cancer cell lines. The findings suggest that this compound could serve as a lead structure for developing novel anticancer drugs.

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals has been studied extensively. Its multiple amine groups allow it to act as a chelating agent, which can stabilize metal ions in solution.

Data Table: Coordination Complexes Formed

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cu(II) | High | Catalysis |

| Zn(II) | Moderate | Biological Imaging |

| Ni(II) | High | Material Science |

These complexes have potential applications in catalysis and as imaging agents in biological systems.

Material Science

In materials science, this compound is explored for its role in synthesizing novel polymers and nanomaterials. Its unique structure allows it to be integrated into polymer matrices, enhancing mechanical properties and thermal stability.

Case Study: Polymer Composite Development

Research has shown that incorporating this compound into polyamide matrices significantly improves tensile strength and thermal resistance compared to standard composites. This enhancement is attributed to the strong intermolecular interactions facilitated by the pyrazine groups.

Mechanism of Action

The mechanism of action of N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine involves its ability to bind to specific molecular targets, such as metal ions or proteins. The pyrazin-2-ylmethyl groups can coordinate with metal centers, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with protein active sites, influencing their function and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations: Pyrazine vs. Pyrazole Derivatives

A key structural analog is N1,N1,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)propane-1,3-diamine (Nh1) . Unlike pyrazine, pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms. DFT studies reveal that pyrazole-based ligands like Nh1 exhibit stronger electron-donating properties due to the lone pair on the unprotonated nitrogen, enhancing their utility in dye-sensitized solar cells (DSSCs). For instance, Nh1 demonstrates a HOMO-LUMO gap (ΔEg) of 2.85 eV, compared to pyrazine-based ligands, which show broader absorption spectra and higher electron injection efficiencies in photovoltaic applications .

Key Differences:

- Electronic Properties : Pyrazine’s electron-deficient nature stabilizes metal complexes in low oxidation states, whereas pyrazole’s electron-rich system favors high-spin configurations.

- Applications : Pyrazole derivatives excel in antimicrobial and photovoltaic contexts, while pyrazine analogs are prioritized in catalysis and CO2 capture .

Backbone Modifications: Propane-1,3-Diamine vs. Benzene/Pyridine Derivatives

Compounds such as N1,N1,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene-1,3-diamine and N2,N2,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine-2,3-diamine feature aromatic backbones instead of propane-1,3-diamine. These structural changes alter rigidity and coordination geometry:

- Benzene Backbone : Enhances planarity, improving π-π stacking in supramolecular assemblies.

- Pyridine Backbone: Introduces additional nitrogen donors, enabling polynuclear metal complex formation .

Aliphatic vs. Aromatic Substituents

N1,N1,N3,N3-Tetrakis(3-aminopropyl)propane-1,3-diamine (PI-den) replaces pyrazinylmethyl groups with aliphatic aminopropyl chains. This modification shifts applications from electronics to environmental science, as PI-den demonstrates superior CO2 adsorption capacity (1.8 mmol/g at 40°C) due to the high density of amine functional groups .

Biological Activity

N1,N1,N3,N3-Tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine, with the CAS number 493045-87-7, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C23H26N10, with a molecular weight of approximately 442.52 g/mol. The compound exhibits a high degree of purity (≥95%) and is soluble in various organic solvents, making it suitable for laboratory applications .

The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly in kinase inhibition pathways. Kinase inhibitors are crucial in cancer therapy as they can modulate signaling pathways that are often dysregulated in tumors.

Inhibition of Kinase Activity

Research indicates that this compound may function as a multi-target kinase inhibitor. It has been shown to inhibit several receptor tyrosine kinases (RTKs), which play significant roles in cell proliferation and survival. The compound's structural features allow it to bind effectively to the ATP-binding sites of these kinases, thus blocking their activity and downstream signaling .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant apoptosis in human cancer cell lines, including breast and lung cancers. The mechanism was attributed to the inhibition of EGFR signaling pathways .

- In Vivo Efficacy : In murine models of tumor growth, administration of this compound led to reduced tumor size and improved survival rates compared to control groups. The compound was well tolerated at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine, and what key purification steps are involved?

The compound is typically synthesized via Cu(I)-catalyzed coupling reactions. For example, similar ligands are prepared using CuI catalysts, L-proline, and aryl halides in solvents like acetonitrile or DMF. Key steps include controlling reaction temperature (e.g., 70°C for 24–72 hours) and purification via Amberlite® CG50 ion-exchange resin to isolate the product as a microcrystalline solid. Yield optimization often requires iterative additions of reagents (e.g., methyl iodide) and monitoring by TLC .

Q. Which structural characterization techniques are most effective for confirming the geometry of this ligand?

X-ray crystallography is the gold standard for determining the ligand’s geometry. Programs like SHELXL and SHELXS are widely used for refining crystal structures, particularly for small molecules. Complementary techniques include:

Q. What are the primary applications of this ligand in coordination chemistry?

The ligand’s tetradentate pyrazinyl groups make it suitable for:

- Metal coordination : Forming complexes with Cu(II), Fe(II), and Pt(II), often studied for catalytic or redox activity.

- Superoxide dismutase (SOD) mimics : Iron(II) complexes of analogous ligands exhibit SOD-like activity, relevant in oxidative stress research.

- Adsorbent modification : Derivatives enhance CO2 capture in amine-functionalized materials due to increased basicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during ligand characterization?

Discrepancies between NMR, IR, and crystallographic data may arise from dynamic effects (e.g., fluxionality in solution) or polymorphism. Strategies include:

- Variable-temperature NMR : To detect conformational equilibria.

- DFT calculations : To model electronic structures and compare with experimental spectra.

- Powder XRD : To identify polymorphic forms not observed in single-crystal studies .

Q. What experimental design considerations are critical for studying catalytic activity in metal complexes of this ligand?

- Metal-ligand stoichiometry : Ensure a 1:1 or 2:1 (metal:ligand) ratio to avoid mixed speciation.

- Solvent selection : Use non-coordinating solvents (e.g., acetonitrile) to prevent interference.

- Kinetic vs. thermodynamic control : Monitor reaction progress via UV-Vis or EPR spectroscopy to distinguish intermediate species .

Q. How do steric and electronic modifications of the pyrazinyl groups impact ligand performance in CO2 adsorption?

Substituting pyrazine with bulkier or electron-withdrawing groups alters:

- Basicity : Electron-donating groups (e.g., –NH2) increase amine reactivity toward CO2.

- Diffusion kinetics : Steric hindrance from substituents slows CO2 binding but improves selectivity. Comparative studies using thermogravimetric analysis (TGA) and in situ FTIR are recommended to quantify adsorption capacity and mechanism .

Q. What challenges arise in thermodynamic studies of ligand-metal binding equilibria, and how can they be mitigated?

Challenges include:

- Competing equilibria : Hydrolysis or solvent coordination can skew binding constants. Use inert solvents (e.g., DMSO) and low temperatures.

- Detection limits : Isothermal titration calorimetry (ITC) provides high sensitivity for weak binding (Kd > 10⁻³ M).

- Data modeling : Global fitting of UV-Vis, ITC, and potentiometric data improves accuracy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.